Vasicinone

Catalog No.
S546619
CAS No.
486-64-6
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vasicinone

CAS Number

486-64-6

Product Name

Vasicinone

IUPAC Name

(3S)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2/t9-/m0/s1

InChI Key

SDIVYZXRQHWCKF-VIFPVBQESA-N

SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C1O

Solubility

Soluble in DMSO

Synonyms

Vasicinone; (-)-Vasicinone;

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C1O

Isomeric SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)[C@H]1O

Description

The exact mass of the compound Vasicinone is 202.0742 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phyto-pharmaceutical Potential

Neuroprotective Mechanism in Parkinson’s Disease

Treatment of Respiratory Tract Ailments

Metabolic Disorders Management

Anti-Asthmatic Approach

Antioxidant Activity

Vasicinone is a quinazoline alkaloid primarily derived from the plant Peganum harmala and is also found in Adhatoda vasica. This compound exhibits unique pharmacological properties, including bronchodilation and potential anti-inflammatory effects. Vasicinone has garnered attention for its dual action; it shows bronchodilator effects in vitro while exhibiting bronchoconstrictor activity in vivo, highlighting its complex pharmacodynamics .

Typical of alkaloids, including acylation and esterification. For instance, it has been shown to react with chloroacetic acid chloride to form chlorinated esters . Additionally, vasicinone can be synthesized through several methods involving the reaction of different precursors, such as 2-nitrobenzoic acid with N,N′-carbonyldiimidazole .

Vasicinone demonstrates notable biological activities, particularly in the respiratory system. It acts as a bronchodilator and has been studied for its potential to alleviate conditions such as asthma. In combination with vasicine, another alkaloid, it exhibits enhanced bronchodilatory effects both in vitro and in vivo . Furthermore, vasicinone has been identified as a potent inhibitor of acetylcholinesterase, suggesting potential applications in cognitive disorders such as Alzheimer's disease .

The synthesis of vasicinone can be approached through various methods:

  • Optical Resolution: One method involves the aza-enolate anion of deoxyvasicinone treated with chiral reagents to produce optically active vasicinone .
  • Improved Synthesis: A high-yield synthesis method involves the reaction of 2-nitrobenzoic acid with N,N′-carbonyldiimidazole, resulting in efficient production of vasicinone .

These methods highlight the versatility and adaptability of synthetic approaches to obtain this compound.

Vasicinone's applications extend into several therapeutic areas:

  • Respiratory Therapy: Its bronchodilator properties make it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease.
  • Cognitive Enhancement: Due to its inhibition of acetylcholinesterase, vasicinone may have potential as a treatment for cognitive decline associated with Alzheimer's disease .
  • Antimicrobial Activity: Some studies suggest that vasicinone exhibits antimicrobial properties, which could be explored for developing new antimicrobial agents.

Recent studies have focused on the interactions of vasicinone with various biological targets. In silico studies have shown that vasicinone interacts effectively with acetylcholinesterase and butyrylcholinesterase enzymes, indicating its potential role in modulating cholinergic activity . Additionally, research has indicated that when combined with other alkaloids like vasicine, there is a normalization of cardiac effects, enhancing therapeutic efficacy while minimizing adverse effects .

Vasicinone is part of a broader class of quinazoline alkaloids. Here are some similar compounds along with their unique characteristics:

CompoundSourceUnique Characteristics
VasicinePeganum harmalaExhibits bronchoconstrictor action; cardiac depressant
DeoxyvasicinoneSynthetic precursorUsed in optical resolution synthesis of vasicinone
HarmalinePeganum harmalaKnown for psychoactive properties and MAO inhibition
AdhatodineAdhatoda vasicaExhibits anti-inflammatory effects

Vasicinone stands out due to its dual action on the respiratory system and its potential cognitive benefits, differentiating it from other compounds within the same class.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.074227566 g/mol

Monoisotopic Mass

202.074227566 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G6T5819NXM

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Vasicinone

Dates

Modify: 2023-08-15
1: Sarkar C, Bose S, Banerjee S. Evaluation of hepatoprotective activity of vasicinone in mice. Indian J Exp Biol. 2014 Jul;52(7):705-11. PubMed PMID: 25059038.
2: Subramanya MD, Pai SR, Ankad GM, Hegde HV, Roy S, Hoti SL. Simultaneous determination of vasicine and vasicinone by High-performance liquid chromatography in roots of eight Sida species. Ayu. 2016 Apr-Jun;37(2):135-139. doi: 10.4103/ayu.AYU_49_16. PubMed PMID: 29200752; PubMed Central PMCID: PMC5688836.
3: Liu W, Wang Y, He DD, Li SP, Zhu YD, Jiang B, Cheng XM, Wang Z-, Wang CH. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L. Phytomedicine. 2015 Nov 15;22(12):1088-95. doi: 10.1016/j.phymed.2015.08.005. Epub 2015 Aug 28. PubMed PMID: 26547531.
4: Wang CH, Zeng H, Wang YH, Li C, Cheng J, Ye ZJ, He XJ. Antitumor quinazoline alkaloids from the seeds of Peganum harmala. J Asian Nat Prod Res. 2015 May;17(5):595-600. doi: 10.1080/10286020.2015.1042373. PubMed PMID: 26166311.
5: Eguchi S, Suzuki T, Okawa T, Matsushita Y, Yashima E, Okamoto Y. Synthesis of Optically Active Vasicinone Based on Intramolecular Aza-Wittig Reaction and Asymmetric Oxidation(1). J Org Chem. 1996 Oct 18;61(21):7316-7319. PubMed PMID: 11667656.
6: Das C, Poi R, Chowdhury A. HPTLC determination of vasicine and vasicinone in Adhatoda vasica. Phytochem Anal. 2005 Mar-Apr;16(2):90-2. PubMed PMID: 15881115.
7: Avula B, Begum S, Ahmed S, Choudhary MI, Khan IA. Quantitative determination of vasicine and vasicinone in Adhatoda vasica by high performance capillary electrophoresis. Pharmazie. 2008 Jan;63(1):20-2. PubMed PMID: 18271297.
8: Pulpati H, Biradar YS, Rajani M. High-performance thin-layer chromatography densitometric method for the quantification of harmine, harmaline, vasicine, and vasicinone in Peganum harmala. J AOAC Int. 2008 Sep-Oct;91(5):1179-85. PubMed PMID: 18980138.
9: Lamchouri F, Zemzami M, Jossang A, Abdellatif A, Israili ZH, Lyoussi B. Cytotoxicity of alkaloids isolated from Peganum harmala seeds. Pak J Pharm Sci. 2013 Jul;26(4):699-706. PubMed PMID: 23811445.
10: AMIN AH, MEHTA DR. A bronchodilator alkaloid (vasicinone) from Adhatoda vasica Nees. Nature. 1959 Oct 24;184(Suppl 17):1317. PubMed PMID: 13793186.
11: Qazi AK, Hussain A, Aga MA, Ali S, Taneja SC, Sharma PR, Saxena AK, Mondhe DM, Hamid A. Cell specific apoptosis by RLX is mediated by NFκB in human colon carcinoma HCT-116 cells. BMC Cell Biol. 2014 Oct 10;15:36. doi: 10.1186/1471-2121-15-36. PubMed PMID: 25303828; PubMed Central PMCID: PMC4195704.
12: Mhaske SB, Argade NP. Concise and efficient synthesis of bioactive natural products pegamine, deoxyvasicinone, and (-)-vasicinone. J Org Chem. 2001 Dec 28;66(26):9038-40. PubMed PMID: 11749642.
13: Kamal A, Ramana KV, Rao MV. Chemoenzymatic synthesis of pyrrolo[2,1-b]quinazolinones: lipase-catalyzed resolution of vasicinone. J Org Chem. 2001 Feb 9;66(3):997-1001. PubMed PMID: 11430123.
14: CAMBRIDGE GW, JANSEN AB, JARMAN DA. Bronchodilating action of vasicinone and related compounds. Nature. 1962 Dec 22;196:1217. PubMed PMID: 14018005.
15: Gupta OP, Sharma ML, Ghatak BJ, Atal CK. Pharmacological investigations of vasicine and vasicinone--the alkaloids of Adhatoda vasica. Indian J Med Res. 1977 Oct;66(4):680-91. PubMed PMID: 608735.
16: Singh B, Sharma RA. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees. Phytomedicine. 2013 Mar 15;20(5):441-5. doi: 10.1016/j.phymed.2012.12.015. Epub 2013 Jan 26. PubMed PMID: 23357363.
17: Pandita K, Bhatia MS, Thappa RK, Agarwal SG, Dhar KL, Atal CK. Seasonal variation of alkaloids of Adhatoda vasica and detection of glycosides and N-Oxides of vasicine and vasicinone. Planta Med. 1983 Jun;48(2):81-2. PubMed PMID: 17404955.
18: Špulák M, Pourová J, Vopršálová M, Mikušek J, Kuneš J, Vacek J, Ghavre M, Gathergood N, Pour M. Novel bronchodilatory quinazolines and quinoxalines: synthesis and biological evaluation. Eur J Med Chem. 2014 Mar 3;74:65-72. doi: 10.1016/j.ejmech.2013.12.024. Epub 2014 Jan 2. PubMed PMID: 24445313.
19: Jha DK, Panda L, Lavanya P, Ramaiah S, Anbarasu A. Detection and confirmation of alkaloids in leaves of Justicia adhatoda and bioinformatics approach to elicit its anti-tuberculosis activity. Appl Biochem Biotechnol. 2012 Nov;168(5):980-90. doi: 10.1007/s12010-012-9834-1. Epub 2012 Aug 17. PubMed PMID: 22899014.
20: Liu W, Shi X, Yang Y, Cheng X, Liu Q, Han H, Yang B, He C, Wang Y, Jiang B, Wang Z, Wang C. In vitro and in vivo metabolism and inhibitory activities of vasicine, a potent acetylcholinesterase and butyrylcholinesterase inhibitor. PLoS One. 2015 Apr 7;10(4):e0122366. doi: 10.1371/journal.pone.0122366. eCollection 2015. Erratum in: PLoS One. 2015;10(6):e0129759. PubMed PMID: 25849329; PubMed Central PMCID: PMC4388757.

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